molecular formula C12H16N2O5 B3018866 N-BOC-3-Methoxy-4-nitroaniline CAS No. 877671-39-1

N-BOC-3-Methoxy-4-nitroaniline

Cat. No.: B3018866
CAS No.: 877671-39-1
M. Wt: 268.269
InChI Key: PIHXKPLPECCTDC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-BOC-3-Methoxy-4-nitroaniline can be synthesized through a multi-step process involving the protection of aniline derivatives. One common method involves the reaction of 3-methoxy-4-nitroaniline with di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine. The reaction is typically carried out at room temperature and yields the desired product after purification .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of mesoporous catalysts like SBA-15 has been explored to enhance the efficiency and yield of the reaction under solvent-free conditions .

Chemical Reactions Analysis

Types of Reactions: N-BOC-3-Methoxy-4-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO).

    Deprotection: Trifluoroacetic acid (TFA), dichloromethane (DCM).

Major Products Formed:

    Reduction: 3-Methoxy-4-phenylenediamine.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Deprotection: 3-Methoxy-4-nitroaniline.

Scientific Research Applications

N-BOC-3-Methoxy-4-nitroaniline is widely used in scientific research due to its versatility:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibitors and as a building block for bioactive compounds.

    Medicine: It is explored for its potential in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-BOC-3-Methoxy-4-nitroaniline involves its ability to undergo deprotection and subsequent reactions to form active intermediates. The BOC group protects the amine functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors .

Comparison with Similar Compounds

    N-BOC-4-nitroaniline: Similar structure but lacks the methoxy group.

    N-BOC-3-methoxyaniline: Similar structure but lacks the nitro group.

    N-BOC-4-methoxyaniline: Similar structure but the methoxy group is in a different position.

Uniqueness: N-BOC-3-Methoxy-4-nitroaniline is unique due to the presence of both the methoxy and nitro groups, which provide distinct reactivity and functionalization options. This combination allows for selective modifications and applications in various fields of research .

Properties

IUPAC Name

tert-butyl N-(3-methoxy-4-nitrophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5/c1-12(2,3)19-11(15)13-8-5-6-9(14(16)17)10(7-8)18-4/h5-7H,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHXKPLPECCTDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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